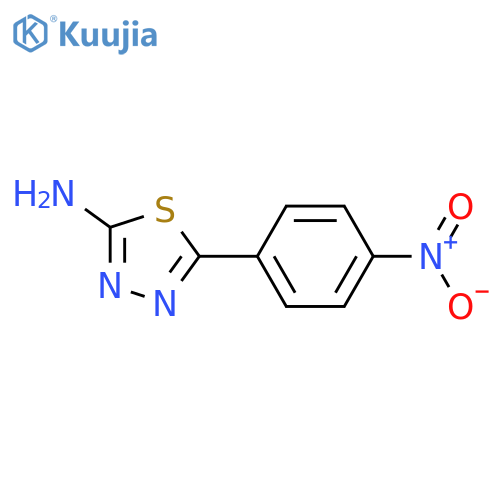

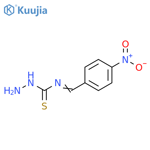

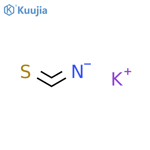

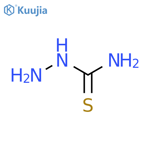

Studies on thiazolidinones. Part XIII: Synthesis and antimicrobial activities of thiazolidinones and their derivatives possessing thiadiazole, oxadiazole and isothiazole moieties

,

Journal of the Indian Chemical Society,

1983,

60(7),

674-8